![molecular formula C17H21NO4 B5072066 Diethyl[(2-methyl-1h-indol-3-yl)methyl]malonate CAS No. 6637-12-3](/img/structure/B5072066.png)
Diethyl[(2-methyl-1h-indol-3-yl)methyl]malonate
Overview
Description
Diethyl[(2-methyl-1H-indol-3-yl)methyl]malonate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole ring, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
The synthesis of Diethyl[(2-methyl-1H-indol-3-yl)methyl]malonate typically involves the reaction of 2-methyl-1H-indole-3-carbaldehyde with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Diethyl[(2-methyl-1H-indol-3-yl)methyl]malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions
Scientific Research Applications
Medicinal Chemistry
Diethyl[(2-methyl-1H-indol-3-yl)methyl]malonate serves as a crucial building block in the synthesis of various indole derivatives, which are known for their biological activities. These derivatives have been studied for their potential therapeutic applications, including:
- Antiviral Activity : Indole derivatives have shown promise in inhibiting viral replication and could be explored further for antiviral drug development.
- Anti-inflammatory Properties : Compounds derived from this malonate have exhibited anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.
- Anticancer Activity : Research has indicated that certain indole derivatives possess anticancer properties, targeting various cancer cell lines effectively .
Biological Applications
The biological activities of this compound derivatives extend to several important areas:
- Enzyme Inhibition : The compound can interact with specific enzymes involved in metabolic pathways, potentially leading to novel therapeutic agents.
- Receptor Modulation : Its indole moiety allows it to bind to various receptors, influencing biological processes such as cell signaling and growth regulation.
Data Tables
Application Area | Potential Uses | Examples of Derivatives |
---|---|---|
Medicinal Chemistry | Antiviral, anti-inflammatory, anticancer | Indole derivatives |
Biological Activity | Enzyme inhibitors, receptor modulators | Various indole-based compounds |
Case Study 1: Antiviral Activity
A study demonstrated that a derivative of this compound exhibited significant antiviral activity against a range of viruses. The mechanism involved inhibition of viral replication pathways, suggesting its potential as a lead compound for antiviral drug development.
Case Study 2: Anticancer Properties
Research on an indole derivative synthesized from this compound showed promising results against breast cancer cell lines. The compound induced apoptosis and inhibited tumor growth in vivo, highlighting its therapeutic potential .
Mechanism of Action
The mechanism of action of Diethyl[(2-methyl-1H-indol-3-yl)methyl]malonate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and reduction of inflammation .
Comparison with Similar Compounds
Diethyl[(2-methyl-1H-indol-3-yl)methyl]malonate can be compared with other indole derivatives, such as:
Diethyl 2-(1H-indol-3-ylmethylene)malonate: Similar structure but different substituents on the indole ring.
Diethyl {[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetyl}malonate: Contains additional functional groups that may confer different biological activities.
Ethyl [1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate: Another related compound with variations in ester groups. The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which can differ significantly from those of similar compounds.
Biological Activity
Diethyl[(2-methyl-1H-indol-3-yl)methyl]malonate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an indole ring, which is known for its significant role in various biological activities. The compound can be represented by the following structural formula:
This structure features a malonate moiety attached to an indole derivative, which is essential for its biological interactions.
The mechanism of action for this compound involves its interaction with specific molecular targets. The indole moiety can bind to multiple receptors and enzymes involved in cell signaling pathways. For instance, it may modulate the activity of cyclooxygenase enzymes (COX), leading to reduced inflammation and pain . Additionally, the compound may influence apoptotic pathways by activating caspases or inhibiting anti-apoptotic proteins .
Table 1: Summary of Biological Activities
Activity | Effect | Mechanism |
---|---|---|
Anticancer | Induces apoptosis | Modulation of cell signaling pathways |
Antiviral | Inhibits viral replication | Interference with viral entry or replication |
Anti-inflammatory | Reduces inflammation | Inhibition of pro-inflammatory cytokines |
Case Study: Anticancer Activity
A study conducted on various indole derivatives demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) in vitro. The compound was found to induce apoptosis through caspase activation and downregulation of Bcl-2 expression .
Case Study: Anti-inflammatory Effects
In a model of acute inflammation induced by lipopolysaccharide (LPS), this compound exhibited a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory conditions .
Properties
IUPAC Name |
diethyl 2-[(2-methyl-1H-indol-3-yl)methyl]propanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-4-21-16(19)14(17(20)22-5-2)10-13-11(3)18-15-9-7-6-8-12(13)15/h6-9,14,18H,4-5,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGHKFATACOZPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(NC2=CC=CC=C21)C)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50287748 | |
Record name | diethyl[(2-methyl-1h-indol-3-yl)methyl]malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50287748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6637-12-3 | |
Record name | NSC52363 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52363 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | diethyl[(2-methyl-1h-indol-3-yl)methyl]malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50287748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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